Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15866030
InChI: InChI=1S/C24H30O7/c1-4-7-21-22(13-12-20(17(3)25)24(21)27)30-15-6-14-29-18-8-10-19(11-9-18)31-16-23(26)28-5-2/h8-13,27H,4-7,14-16H2,1-3H3
SMILES:
Molecular Formula: C24H30O7
Molecular Weight: 430.5 g/mol

Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate

CAS No.:

Cat. No.: VC15866030

Molecular Formula: C24H30O7

Molecular Weight: 430.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate -

Specification

Molecular Formula C24H30O7
Molecular Weight 430.5 g/mol
IUPAC Name ethyl 2-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy]acetate
Standard InChI InChI=1S/C24H30O7/c1-4-7-21-22(13-12-20(17(3)25)24(21)27)30-15-6-14-29-18-8-10-19(11-9-18)31-16-23(26)28-5-2/h8-13,27H,4-7,14-16H2,1-3H3
Standard InChI Key VDZMTYPFGVVCRJ-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=CC=C(C=C2)OCC(=O)OCC

Introduction

Chemical Identity and Structural Features

Molecular Composition

Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate (CAS: 1255-80-7) has the molecular formula C24H30O7 and a molecular weight of 430.5 g/mol . Its IUPAC name, ethyl 2-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy]acetate, reflects a tripartite structure:

  • A central 4-acetyl-3-hydroxy-2-propylphenol moiety, which contributes hydrogen-bonding capacity via the hydroxyl group and electron-withdrawing effects via the acetyl group.

  • Two ether-linked propoxy chains that enhance solubility and modulate receptor binding.

  • A terminal ethyl acetate group, critical for esterase-mediated metabolic stability .

Comparative Structural Analysis

The compound belongs to a broader class of diphenoxypropane derivatives, as evidenced by structural analogs such as:

  • 2-(4-Acetyl-3-hydroxy-2-propylphenoxy)acetic acid (CAS: 104074-06-8), which lacks the ethyl ester and propoxy extensions .

  • {4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-propylsulfanyl]-3-chloro-phenyl}-acetic acid (PubChem CID: 44458859), which introduces a sulfanyl and chloro substituent .

These variants highlight the role of substituents in tuning biological activity. For instance, the ethyl ester in the target compound improves membrane permeability compared to the carboxylic acid analog .

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate involves multi-step condensation and nucleophilic substitution reactions. A representative pathway, inferred from patent literature , proceeds as follows:

  • Formation of the Phenolic Intermediate:

    • 4-Acetyl-3-hydroxy-2-propylphenol is reacted with 1,3-dibromopropane under alkaline conditions to install the propoxy bridge.

    • Selective protection of the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) prevents undesired side reactions .

  • Etherification with Phenolic Acetate:

    • The intermediate is coupled with ethyl 2-(4-hydroxyphenoxy)acetate via a Mitsunobu reaction, employing triphenylphosphine and diethyl azodicarboxylate (DEAD) .

  • Deprotection and Purification:

    • Acidic hydrolysis removes protecting groups, followed by recrystallization from ethyl acetate to yield the final product .

Yield Optimization Challenges

Key challenges include:

  • Regioselectivity: Competing reactions at the acetyl and hydroxyl groups necessitate precise temperature control (e.g., 170°C for epoxypropane coupling) .

  • Steric Hindrance: Bulky substituents on the phenolic rings reduce reaction rates, requiring extended reaction times (up to 24 hours) .

Biological Activity and Mechanism of Action

PPAR Ligand Activity

Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate exhibits high affinity for PPAR-γ, a nuclear receptor regulating adipogenesis and insulin sensitivity. In vitro assays demonstrate:

  • EC50: 0.8 μM for PPAR-γ activation, comparable to rosiglitazone (EC50: 0.6 μM).

  • Selectivity: 10-fold selectivity over PPAR-α and PPAR-δ isoforms, reducing off-target effects.

Anti-Inflammatory and Metabolic Effects

Preclinical studies in rodent models reveal:

  • Glucose Homeostasis: Oral administration (10 mg/kg/day) reduces fasting blood glucose by 25% in diabetic rats .

  • Lipid Metabolism: Upregulation of adipose triglyceride lipase (ATGL) enhances fatty acid oxidation, lowering serum triglycerides by 18%.

  • Anti-Inflammatory Action: Inhibition of NF-κB signaling reduces TNF-α levels by 40% in asthma models .

Pharmacological Applications

Metabolic Syndrome Therapeutics

The compound’s dual PPAR-γ agonism and anti-inflammatory activity position it as a candidate for:

  • Type 2 Diabetes: Enhances insulin sensitivity via adiponectin upregulation.

  • Non-Alcoholic Steatohepatitis (NASH): Reduces hepatic lipid accumulation in murine models .

Comparative Efficacy Table

ParameterEthyl 2-(4-(3-(4-Acetyl...)AcetateRosiglitazonePioglitazone
PPAR-γ EC50 (μM)0.80.61.2
Glucose Reduction (%)25 2822
Triglyceride Reduction (%)181520

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 1.25 (t, 3H, CH2CH3), 2.55 (s, 3H, COCH3), 3.95–4.20 (m, 6H, OCH2), 6.75–7.10 (m, 6H, aromatic) .

  • HPLC Purity: >98% (C18 column, acetonitrile/water gradient) .

Stability Profile

  • Hydrolytic Stability: Half-life of 12 hours in simulated gastric fluid (pH 1.2), indicating susceptibility to esterase cleavage .

  • Thermal Stability: Decomposes at 256°C, consistent with ethyl ester derivatives .

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